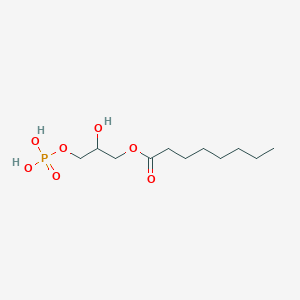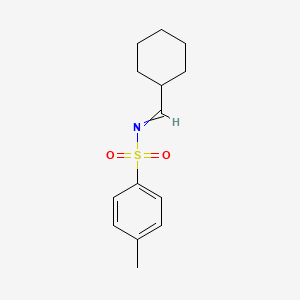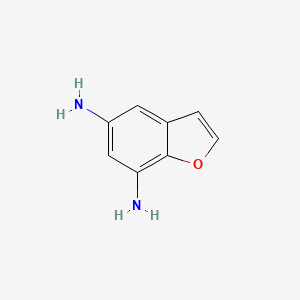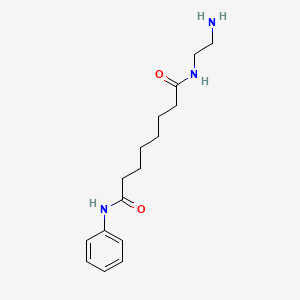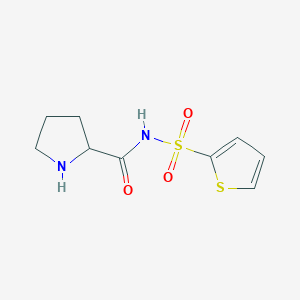
N-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Thiophenesulfonyl)-L-prolinamide: is a compound that features a thiophene ring substituted with a sulfonyl group and an L-prolinamide moiety. Thiophene derivatives are known for their diverse applications in pharmaceuticals, organic electronics, and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Thiophenesulfonyl)-L-prolinamide typically involves the reaction of 2-thiophenesulfonyl chloride with L-prolinamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
-
Starting Materials:
- 2-Thiophenesulfonyl chloride
- L-Prolinamide
- Triethylamine (base)
-
Reaction Conditions:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete reaction
Industrial Production Methods: Industrial production of N-(2-Thiophenesulfonyl)-L-prolinamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions: N-(2-Thiophenesulfonyl)-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones
Reduction: Sulfides
Substitution: Corresponding substituted thiophene derivatives
科学的研究の応用
Chemistry: N-(2-Thiophenesulfonyl)-L-prolinamide is used as a building block in the synthesis of more complex molecules
Biology and Medicine: In medicinal chemistry, thiophene derivatives are explored for their potential as therapeutic agents. N-(2-Thiophenesulfonyl)-L-prolinamide may exhibit biological activity, making it a candidate for drug development.
Industry: The compound’s properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
作用機序
The mechanism of action of N-(2-Thiophenesulfonyl)-L-prolinamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues, while the thiophene ring can participate in π-π interactions.
類似化合物との比較
2-Thiophenesulfonyl chloride: A precursor in the synthesis of N-(2-Thiophenesulfonyl)-L-prolinamide.
Thiophene-2-sulfonic acid: Another thiophene derivative with similar reactivity.
L-Prolinamide: The amide derivative of proline, used in the synthesis of various compounds.
Uniqueness: N-(2-Thiophenesulfonyl)-L-prolinamide is unique due to the combination of the thiophene ring and the L-prolinamide moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
分子式 |
C9H12N2O3S2 |
|---|---|
分子量 |
260.3 g/mol |
IUPAC名 |
N-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C9H12N2O3S2/c12-9(7-3-1-5-10-7)11-16(13,14)8-4-2-6-15-8/h2,4,6-7,10H,1,3,5H2,(H,11,12) |
InChIキー |
LGJKEXWBLODWJF-UHFFFAOYSA-N |
正規SMILES |
C1CC(NC1)C(=O)NS(=O)(=O)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


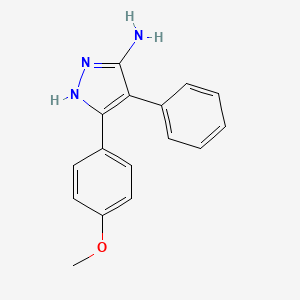
![(1S,5S,6S)-6-Fluoro-4-oxobicyclo[3.1.0]hex-2-ene-6-carboxylic acid](/img/structure/B12515866.png)
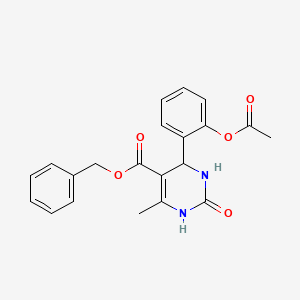
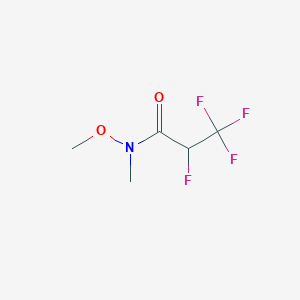
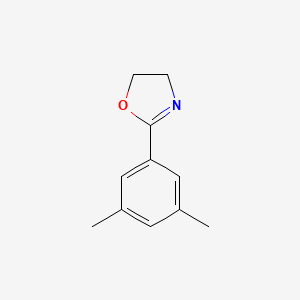
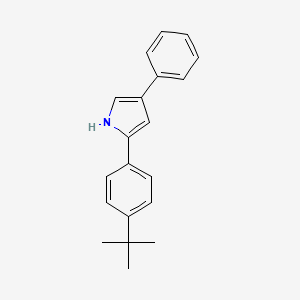
![3-(2-Methoxyphenyl)-6-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12515881.png)
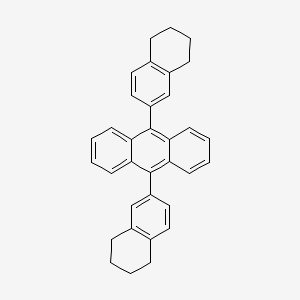
![N-[3-(4-acetyl-3-hydroxyphenyl)-4-methylphenyl]-2-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B12515904.png)
![4,4,6a,7,11b-Pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B12515920.png)
